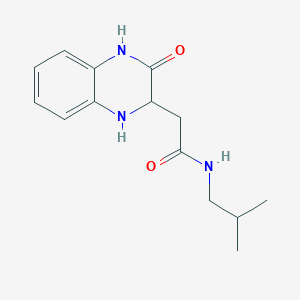![molecular formula C21H26N2O4 B4186048 N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4186048.png)
N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide
Overview
Description
N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide, also known as MPPB, is a compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide is not fully understood, but it is thought to act as an antagonist at the α7 nicotinic acetylcholine receptor and the dopamine D2 receptor. By blocking these receptors, N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide may reduce the rewarding effects of drugs of abuse and alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been shown to increase the levels of dopamine and serotonin in the brain, suggesting that it may have antidepressant effects. N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has also been shown to decrease the levels of glutamate in the brain, suggesting that it may have antipsychotic effects. Additionally, N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been shown to decrease the levels of acetylcholine in the brain, suggesting that it may reduce the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Additionally, N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been extensively studied in animal models, and its effects have been well-characterized. However, N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide also has several limitations for lab experiments. It is a relatively complex compound, and its synthesis requires several steps. Additionally, N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has not been extensively studied in human subjects, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide. Another area of research could focus on the safety and efficacy of N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in human subjects. Additionally, future research could focus on the potential therapeutic applications of N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, future research could focus on the development of novel compounds based on the structure of N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide that may have improved therapeutic properties.
Scientific Research Applications
N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been studied for its potential therapeutic applications in various diseases, including addiction, anxiety, depression, and schizophrenia. N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been shown to block the effects of nicotine and cocaine in animal models, suggesting that it may be useful in the treatment of addiction. N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. Additionally, N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide has been shown to have antipsychotic effects in animal models, suggesting that it may be useful in the treatment of schizophrenia.
properties
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-prop-2-enyl-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-23(13-5-2)21(25)17-6-8-18(9-7-17)27-19-10-14-22(15-11-19)20(24)16-26-3/h1,5-9,19H,2,10-16H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHZLECRWJQIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N(CC=C)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-oxo-2-[1-(3-phenoxypropyl)-1H-indol-3-yl]acetamide](/img/structure/B4185966.png)
![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1-ethyl-1H-indole](/img/structure/B4185974.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4185982.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-propoxybenzamide](/img/structure/B4185988.png)


![2-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4186008.png)

![2-bromo-N-[2-(4-tert-butylphenoxy)ethyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B4186016.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4186024.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4186033.png)
![ethyl 1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4186038.png)
![6-amino-4-[2,4-dimethyl-5-(4-morpholinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4186042.png)
![ethyl [(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino](oxo)acetate](/img/structure/B4186045.png)